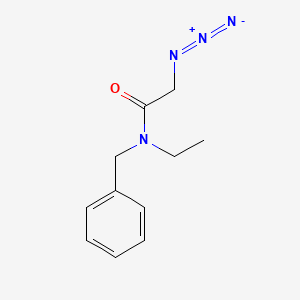
1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “3-methylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) that has a methyl group (CH3) attached to the third carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click reaction or other similar methods . The carboxylic acid group could be introduced through various methods, such as oxidation reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring and the carboxylic acid group. The benzyl group with its attached methyl group would be a significant part of the structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. The triazole ring is known to participate in various chemical reactions, often serving as a good ligand in coordination chemistry . The carboxylic acid group could be involved in reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Triazole derivatives, including 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of novel drugs with enhanced efficacy and reduced side effects. Their application spans across various therapeutic areas, indicating their potential as lead compounds in drug discovery and development (Ferreira et al., 2013).
Antimicrobial Agents
Specific triazole derivatives have shown promising antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). These compounds can inhibit critical bacterial enzymes, disrupt efflux pumps, and interfere with bacterial cell wall synthesis, making them valuable in the development of new antibacterial agents. The dual or multiple mechanisms of action of triazole-containing hybrids provide a broad-spectrum antibacterial activity against clinically significant pathogens, including drug-resistant forms (Li & Zhang, 2021).
Corrosion Inhibition
In the field of materials science, 1,2,3-triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. These compounds form a protective layer on metal surfaces, preventing corrosion in aggressive media. Their application is particularly relevant in industries where metal durability and longevity are critical. The use of 1,2,3-triazoles as corrosion inhibitors highlights their potential in enhancing material performance and sustainability (Hrimla et al., 2021).
Environmental Applications
Triazoles have also found application in environmental science, particularly in the treatment and remediation of pollutants. Their ability to act as redox mediators in the enzymatic degradation of organic pollutants presents an eco-friendly approach to water treatment and pollution management. This application is crucial in mitigating the environmental impact of industrial effluents and promoting sustainable practices (Husain & Husain, 2007).
Fuel Cell Technology
In the energy sector, polymers based on 1,2,4-triazole derivatives are being investigated for their use in proton-conducting fuel cell membranes. These materials offer high thermal and electrochemical stability, high ionic conductivity, and mechanical strength, making them suitable for high-temperature fuel cell applications. The development of such membranes can significantly contribute to the advancement of fuel cell technology and the promotion of clean energy solutions (Prozorova & Pozdnyakov, 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-3-2-4-9(5-8)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVOMOLETAXULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



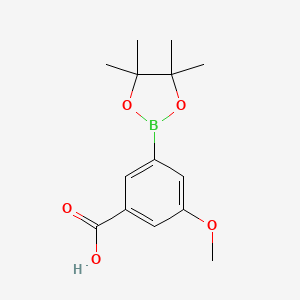

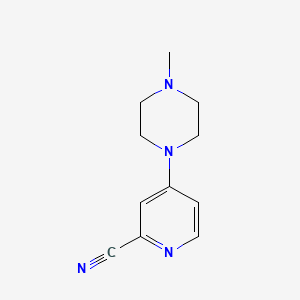

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465790.png)
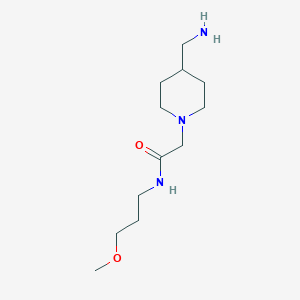


![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)
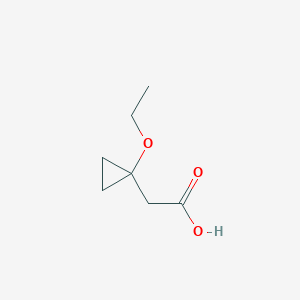
![6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1465800.png)
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)
